3-{[2-(3-chlorophenyl)ethyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
CAS No.:
Cat. No.: VC9144831
Molecular Formula: C17H18ClNO3
Molecular Weight: 319.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H18ClNO3 |
|---|---|
| Molecular Weight | 319.8 g/mol |
| IUPAC Name | 3-[2-(3-chlorophenyl)ethylcarbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
| Standard InChI | InChI=1S/C17H18ClNO3/c18-13-3-1-2-10(8-13)6-7-19-16(20)14-11-4-5-12(9-11)15(14)17(21)22/h1-5,8,11-12,14-15H,6-7,9H2,(H,19,20)(H,21,22) |
| Standard InChI Key | OLXZZHLNFZGPRY-UHFFFAOYSA-N |
| SMILES | C1C2C=CC1C(C2C(=O)NCCC3=CC(=CC=C3)Cl)C(=O)O |
| Canonical SMILES | C1C2C=CC1C(C2C(=O)NCCC3=CC(=CC=C3)Cl)C(=O)O |
Introduction
3-{[2-(3-Chlorophenyl)ethyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a complex organic compound with significant interest in medicinal chemistry and material science due to its unique bicyclic structure and functional groups. The compound features a bicyclo[2.2.1]heptane core, a chlorophenyl group, a carbamoyl group, and a carboxylic acid moiety, which collectively contribute to its chemical versatility and biological potential.
Structural Characteristics
| Property | Details |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | Approximately 319.8 g/mol |
| IUPAC Name | 3-[2-(3-chlorophenyl)ethylcarbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
| InChI Identifier | InChI=1S/CHClNO/c18... |
| Structural Features | Bicyclic heptane core, chlorophenyl group, carbamoyl, and carboxylic acid |
The bicyclic structure provides rigidity, while the functional groups allow for diverse chemical reactions and interactions.
Synthetic Route
The synthesis of this compound typically involves multi-step organic reactions:
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Starting Materials:
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3-Chlorophenylethylamine
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Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid chloride
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Reaction Conditions:
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The reaction is conducted in the presence of a base (e.g., triethylamine) to form the carbamoyl linkage.
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Solvents like dichloromethane or acetonitrile are commonly used.
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Temperature and pH are carefully controlled to optimize yield.
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Industrial Scale Production
On an industrial scale, automated reactors and continuous flow systems are employed to enhance efficiency and reproducibility. Purification methods such as recrystallization or chromatography are used to achieve high purity.
Chemical Reactivity
The compound's reactivity is influenced by its functional groups:
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Carboxylic Acid Group:
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Can participate in esterification or amidation reactions.
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Carbamoyl Group:
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Provides hydrogen bonding capability, enhancing interaction with biological targets.
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Bicyclic Core:
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Imparts rigidity, influencing binding affinity in biochemical applications.
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Medicinal Chemistry
This compound has been explored for its potential as a pharmacological agent due to its structural similarity to inhibitors of enzymes like Bruton's tyrosine kinase (BTK). Such inhibitors are relevant in oncology and autoimmune diseases.
Material Science
The rigidity of the bicyclic structure makes it suitable for applications requiring stable frameworks.
Research Findings
Recent studies have highlighted the following:
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The compound's ability to interact with biological targets through hydrogen bonding and hydrophobic interactions.
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Its potential as a scaffold for designing enzyme inhibitors.
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Preliminary docking studies suggest its affinity for specific protein targets.
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